molecular formula C16H17N3O3 B3083731 [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid CAS No. 1142204-85-0

[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid

Cat. No. B3083731
CAS RN: 1142204-85-0
M. Wt: 299.32 g/mol
InChI Key: SRJLABDPSAIGLH-UHFFFAOYSA-N
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Description

[{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid is a complex organic compound . It contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains an acetic acid moiety .


Synthesis Analysis

The synthesis of pyridine compounds has been extensively studied . Pyridine was first synthesized by Ramsay in 1877 through the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Later, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .


Molecular Structure Analysis

The molecular structure of This compound is complex, with several functional groups . It includes a pyridine ring, an acetic acid moiety, and an amino group .


Chemical Reactions Analysis

Pyridine compounds, including This compound, can undergo various chemical reactions . For example, El-Sayed et al. reported that tetrazolo[1,5-a]pyridine derivative and thienopyridine, synthesized from 6-ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, have good antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of This compound include a molecular weight of 151.12 g/mol, a topological polar surface area of 67.3 Ų, and a complexity of 179 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine ring within this compound serves as a versatile scaffold for drug discovery. Key features include:

Anti-HIV Agents

The compound’s structure can be modified to create anti-HIV agents. For instance, derivatives with a pyrimidinyl-aminophenyl-amide moiety have been investigated for their anti-HIV activity .

Catalysis

MgO nanoparticles have been employed in the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These nanoparticles catalyze the reaction, providing an alternative method for compound synthesis .

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .

Synthetic Strategies

Consider synthetic strategies for constructing the pyrrolidine ring from cyclic or acyclic precursors. Alternatively, explore functionalization of preformed pyrrolidine rings, such as proline derivatives .

Future Directions

The future directions for the study and application of [{2-Oxo-2-[(pyridin-3-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid and similar compounds could include further exploration of their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic properties . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-(N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(18-10-13-5-4-8-17-9-13)11-19(12-16(21)22)14-6-2-1-3-7-14/h1-9H,10-12H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLABDPSAIGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178337
Record name Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142204-85-0
Record name Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-oxo-2-[(3-pyridinylmethyl)amino]ethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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